molecular formula C11H9NO2 B2502580 2-Cyclopropylisoindoline-1,3-dione CAS No. 38939-62-7

2-Cyclopropylisoindoline-1,3-dione

Cat. No.: B2502580
CAS No.: 38939-62-7
M. Wt: 187.198
InChI Key: BMRJPWHUHXMZJY-UHFFFAOYSA-N
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Description

2-Cyclopropylisoindoline-1,3-dione (CAS 38939-62-7) is a chemical building block of interest in medicinal chemistry research. This compound features the isoindoline-1,3-dione (phthalimide) scaffold, a privileged structure known for its diverse biological activities . Researchers are exploring derivatives of this core structure for their potential application in designing acetylcholinesterase (AChE) inhibitors, which are being investigated for the management of neurodegenerative conditions . Some synthesized isoindoline-1,3-dione hybrids have demonstrated potent AChE inhibitory activity, with certain compounds exhibiting effects greater than the drug rivastigmine in experimental models . These inhibitors are designed to target both the catalytic active site and the peripheral anionic site of the AChE enzyme . Beyond cholinesterase inhibition, the isoindoline-1,3-dione pharmacophore is under investigation for other bioactivities, including anti-amyloid-β aggregation, which is relevant to Alzheimer's disease pathology, as well as anticancer and anti-inflammatory properties . The cyclopropyl substituent on this core structure may be utilized by researchers to fine-tune the molecule's steric and electronic properties during drug design and discovery efforts. Product Specifications: - CAS Number: 38939-62-7 - Molecular Formula: C 11 H 9 NO 2 - Molecular Weight: 187.19 g/mol This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-8-3-1-2-4-9(8)11(14)12(10)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRJPWHUHXMZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Cyclopropylisoindoline 1,3 Dione and Its Precursors

Direct Synthesis Strategies for N-Cyclopropyl Phthalimides

Direct approaches to N-cyclopropyl phthalimides, including 2-cyclopropylisoindoline-1,3-dione, involve the formation of the cyclic imide structure with the cyclopropyl (B3062369) group already attached to the nitrogen atom. These methods offer an efficient route to the target molecule.

Oxidative Cyclization Protocols

Another related approach is the I2/TBHP-mediated oxidative cascade cyclization, which has been successfully employed for the synthesis of other heterocyclic compounds. rsc.org This metal-free strategy offers the advantages of readily available reagents, short reaction times, and mild conditions. rsc.org

Phthalimidation Protocols

Traditional and widely used methods for the synthesis of N-substituted phthalimides often involve the reaction of phthalic anhydride (B1165640) with a primary amine. mdpi.comresearchgate.net In the context of this compound, this would involve the reaction of phthalic anhydride with cyclopropylamine (B47189). This reaction is typically carried out by heating the reactants, sometimes in a solvent like benzene (B151609) or under solvent-free conditions. mdpi.comresearchgate.net

General Isoindoline-1,3-dione Core Functionalization Approaches

An alternative strategy to direct synthesis is the functionalization of the pre-formed isoindoline-1,3-dione (phthalimide) core. This involves the formation of the N-cyclopropyl bond after the imide ring has been constructed.

Nucleophilic Substitution Reactions for N-Alkylation

The nitrogen atom of the phthalimide (B116566) ring is acidic and can be deprotonated by a base to form a nucleophilic anion. mdpi.com This anion can then undergo a nucleophilic substitution reaction with a suitable cyclopropyl-containing electrophile, such as a cyclopropyl halide. This is a common and versatile method for the N-alkylation of phthalimides. organic-chemistry.org The use of a base like potassium carbonate in a solvent such as acetonitrile (B52724) is a typical condition for this type of reaction. mdpi.com

The reaction of cyclopentylamine (B150401) with N-substituted phthalimide derivatives has been shown to proceed via nucleophilic attack. nih.gov This highlights the susceptibility of the phthalimide ring to nucleophilic reactions, which can be exploited for the introduction of various substituents.

Cross-Coupling Methodologies

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. These methods offer high efficiency and functional group tolerance.

Ullmann Coupling: The Ullmann condensation is a classical copper-catalyzed reaction used for the formation of C-N bonds. organic-chemistry.orgmdpi.com This reaction typically involves the coupling of an amine with an aryl halide. In the context of synthesizing this compound, this could involve the coupling of phthalimide with a cyclopropyl halide or a related cyclopropylating agent in the presence of a copper catalyst. organic-chemistry.org The reaction often requires high temperatures, but newer methods have been developed to proceed under milder conditions. organic-chemistry.orgmdpi.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides. wikipedia.orgyoutube.com This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org The synthesis of this compound via this method would involve the coupling of phthalimide with a cyclopropyl halide or a suitable cyclopropylamine equivalent, catalyzed by a palladium complex. The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination steps. youtube.com The efficiency of the reaction is highly dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. youtube.com

Strategic Optimization of Reaction Conditions and Catalyst Systems

The success of any synthetic methodology relies on the careful optimization of reaction conditions and catalyst systems to maximize yield and minimize side products. nih.gov

In phthalimidation reactions , the reaction time, temperature, and choice of solvent can be adjusted to improve yields. mdpi.com For solvent-free reactions, the temperature is a critical parameter. researchgate.net

For nucleophilic substitution reactions , the choice of base, solvent, and temperature are crucial factors. organic-chemistry.org The reactivity of the alkylating agent also plays a significant role. organic-chemistry.org

In cross-coupling reactions , the selection of the catalyst, ligand, base, and solvent is paramount for achieving high efficiency. acsgcipr.orgrsc.org For Buchwald-Hartwig amination, a wide array of phosphine ligands have been developed to fine-tune the catalytic activity for different substrates. youtube.comacsgcipr.org Similarly, for Ullmann coupling, the nature of the copper catalyst and any additives can have a profound impact on the reaction. organic-chemistry.org Modern approaches often utilize computational tools and high-throughput screening to accelerate the optimization process. nih.gov

Below is a table summarizing various synthetic approaches and their key features:

Synthetic Approach Key Reagents/Catalysts General Conditions Advantages Potential Challenges
Oxidative Cyclization TBAI/TBHP or I2/TBHPMild, often metal-freeGreen, operationally simple, high efficiency scispace.comrsc.orgOptimization of oxidant and catalyst loading may be required scispace.com
Phthalimidation Phthalic anhydride, CyclopropylamineHeating, solvent or solvent-freeDirect, traditional method mdpi.comresearchgate.netMay require high temperatures
Nucleophilic Substitution Phthalimide, Cyclopropyl halide, BaseBase in a suitable solventVersatile, widely applicable mdpi.comorganic-chemistry.orgReactivity of the electrophile, potential side reactions
Ullmann Coupling Phthalimide, Cyclopropyl halide, Copper catalystOften high temperaturesEstablished method for C-N bond formation organic-chemistry.orgHarsh conditions, potential for low yields with some substrates mdpi.com
Buchwald-Hartwig Amination Phthalimide, Cyclopropyl halide, Palladium catalyst, Ligand, BaseMild to moderate temperaturesHigh efficiency, broad scope, functional group tolerance wikipedia.orgyoutube.comCatalyst and ligand cost, sensitivity to air and moisture

Influence of Solvents and Additives on Reaction Efficiency

The selection of a solvent is a critical parameter in the synthesis of isoindoline-1,3-dione derivatives, as it can profoundly impact reaction rates and product yields. Studies on the esterification of phthalic anhydride, a key precursor, have shown that solvents like dimethyl sulfoxide (B87167) (DMSO) and the ionic liquid 2-hydroxy ethylammonium (B1618946) formate (B1220265) can enhance the reaction rate, whereas acetonitrile has been found to reduce it. nih.gov In the context of forming N-substituted phthalimides, the reaction of phthalic anhydride with amines has been shown to be sensitive to the solvent system. For instance, reactions carried out in aqueous media can lead to different products compared to those in non-aqueous solvents. mdpi.com

For the synthesis of N-substituted phthalimides, various solvents and additives have been investigated to improve efficiency. One study on the synthesis of isoindoline-1,3-dione derivatives identified benzene as the optimal solvent when reacting N-arylbenzenecarboximidamides with phthalic anhydride under reflux conditions. mdpi.com The use of acetic acid as a solvent, in conjunction with a montmorillonite-KSF catalyst, has also been reported for the synthesis of phthalimides.

The effect of different solvents on the synthesis of this compound via the reaction of phthalic anhydride and cyclopropylamine is a key area of investigation. While specific data for this exact reaction is not extensively detailed in the provided search results, the general principles derived from similar phthalimide syntheses suggest that both polar aprotic solvents and aromatic hydrocarbons could be effective. The addition of acidic or basic catalysts can also play a crucial role in accelerating the reaction and improving the yield.

Table 1: Effect of Solvents on the Synthesis of Isoindoline-1,3-dione Derivatives

Solvent SystemReactantsProductObservations
Benzene (reflux)N-arylbenzenecarboximidamides and Phthalic Anhydride2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneOptimal solvent for this specific reaction, leading to high yields. mdpi.com
AcetonitrilePhthalic Anhydride and 2-octanolMonoesterReduced reaction rate observed. nih.gov
DMSOPhthalic Anhydride and 2-octanolMonoesterEnhanced reaction rate observed. nih.gov
Water-containing mediaPhthalic Anhydride and EthylenediaminePhthalic ethylene (B1197577) ammonium (B1175870) saltDifferent product formation compared to non-aqueous solvents. mdpi.com

Design and Screening of Ligands in Transition Metal Catalysis

Transition metal catalysis offers powerful methods for the formation of carbon-nitrogen bonds, a key step in the synthesis of N-substituted phthalimides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example of such a method. This reaction has been extensively developed to allow for the coupling of a wide range of amines with aryl halides. The choice of phosphine ligands is crucial for the success of this reaction, with different generations of ligands offering improved scope and milder reaction conditions. For instance, bidentate phosphine ligands like BINAP and DPPF were instrumental in extending the reaction to primary amines.

While direct application of the Buchwald-Hartwig amination for the synthesis of this compound from phthaloyl chloride and cyclopropylamine is not explicitly detailed in the provided results, the general principles of this methodology are highly relevant. A hypothetical approach would involve the screening of various palladium catalysts and phosphine ligands to identify the optimal combination for this specific transformation.

Another relevant transition metal-catalyzed approach is the N-alkylation of amines with alcohols, which can be facilitated by rhodium, iridium, and ruthenium complexes. This method allows for the selective monoalkylation of primary amines and could potentially be adapted for the synthesis of this compound.

Exploration of Metal-Free Catalysis Systems

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free catalysis has emerged as a significant area of research. These systems avoid the use of potentially toxic and expensive transition metals. For the synthesis of heterocyclic compounds, various organocatalytic and other metal-free approaches have been developed.

For instance, organocatalysis, which utilizes small organic molecules as catalysts, has been successfully applied to a wide range of reactions. While a specific organocatalytic method for the synthesis of this compound is not described in the search results, the principles of organocatalysis could be applied. For example, a proline-derived organocatalyst could potentially catalyze the condensation of phthalic anhydride and cyclopropylamine.

Other metal-free approaches include oxidative coupling reactions. A metal-free oxidative coupling of isocyanides with cyclic 1,3-diones has been reported, demonstrating the feasibility of forming C-N bonds without a metal catalyst. The development of such metal-free systems for the synthesis of this compound would represent a significant advancement in green chemistry.

Application of Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Advanced synthetic techniques are increasingly being employed to enhance the efficiency and sustainability of chemical reactions. Microwave-assisted synthesis, in particular, has gained widespread adoption due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.net

The application of microwave irradiation has been reported for the synthesis of various phthalimide derivatives. In one study, the reaction of phthalic anhydride with different amino compounds under microwave irradiation resulted in the formation of the corresponding phthalimides in high yields and with significantly shorter reaction times compared to conventional heating methods. mdpi.com For example, the synthesis of N-phenylphthalimide from phthalic anhydride and aniline (B41778) under microwave irradiation was achieved with a high yield. mdpi.com

Another advanced technique with potential application is ultrasound-assisted synthesis. Sonochemistry can accelerate reactions and improve yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. While specific examples for the synthesis of this compound were not found, this technique has been successfully used for the synthesis of other heterocyclic compounds.

Flow chemistry is another modern approach that offers advantages such as improved safety, scalability, and product consistency. The continuous nature of flow synthesis allows for precise control over reaction parameters. Although not specifically reported for the target molecule, flow chemistry has been used for the synthesis of other complex organic molecules and could be a promising avenue for the large-scale production of this compound.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Phthalimide Derivatives

ProductMethodReaction TimeYieldReference
N-(p-tolyl)phthalimideConventional5-6 hModerate researchgate.net
N-(p-tolyl)phthalimideMicrowave5-10 min50-80% researchgate.net
Phthalimide derivativesConventionalSeveral hours- mdpi.com
Phthalimide derivativesMicrowave33-90 seconds70-80% mdpi.com

Rational Design and Synthesis of Derivatives and Structural Analogs of 2 Cyclopropylisoindoline 1,3 Dione

Synthesis of Analogs with Varied N-Substituents

The preparation of 2-substituted isoindoline-1,3-diones can be achieved through several synthetic routes, most commonly involving the reaction of phthalic anhydride (B1165640) or its derivatives with a primary amine. rsc.orgresearchgate.net Another widely used method is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as a key reagent. orgsyn.org These methods allow for the introduction of a diverse range of substituents at the nitrogen atom, including alkyl, aryl, and more complex functional groups.

A general approach involves the condensation of phthalic anhydride with a primary amine, often in a solvent like glacial acetic acid or ethanol (B145695), sometimes with the aid of a catalyst. rsc.orgekb.eg For instance, reacting phthalic anhydride with various aromatic, aliphatic, and benzylic amines in the presence of phthalimide N-sulfonic acid in ethanol at 80 °C provides an efficient route to the corresponding N-substituted isoindoline-1,3-diones. rsc.org

Alternatively, the reaction of potassium phthalimide with alkyl or aryl halides is a classic and effective method for creating the N-C bond. orgsyn.orgambeed.com This reaction proceeds via a nucleophilic substitution mechanism where the phthalimide anion displaces a halide from the substrate. For example, N-(2-bromoethyl)phthalimide can be synthesized by heating potassium phthalimide with ethylene (B1197577) dibromide. orgsyn.org Similarly, reacting potassium phthalimide with substituted benzyl (B1604629) bromides in dimethylformamide yields the corresponding N-benzylphthalimides. ambeed.com

Table 1: Synthesis of N-Substituted Isoindoline-1,3-dione Analogs

N-Substituent Group Starting Materials Reaction Conditions Reference
Aryl Phthalic anhydride, Aromatic amines Glacial acetic acid, reflux ekb.eg
Alkyl Phthalic anhydride, Aliphatic amines Phthalimide N-sulfonic acid, ethanol, 80°C rsc.org
Benzyl Phthalic anhydride, Benzylamine Phthalimide N-sulfonic acid, ethanol, 80°C rsc.org
2-Bromoethyl Potassium phthalimide, Ethylene dibromide Heat, 180-190°C orgsyn.org
Oxiran-2-ylmethyl Potassium phthalimide, Epichlorohydrin Heat, 120°C rsc.org
(2-Acetoxy-3-bromo-propyl) (S)-2-(2-Methoxy-2-methyl- chemicalbook.comchemicalbook.comdioxolane-4-ylmethyl)-isoindole-1,3-dione, Acetyl bromide Toluene, 0°C to ambient temperature google.com
(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Phthalic anhydride, 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide Glacial acetic acid, reflux mdpi.com
Thiophene-2-carboxamide Phthalic anhydride, Thiophene-2-carbohydrazide Glacial acetic acid, reflux mdpi.com
Aryl Urea 2-Aminoisoindoline-1,3-dione, Phenyl(substituted phenyl)carbamate Dichloromethane, room temperature nih.gov

Preparation of Derivatives with Substituents on the Isoindoline (B1297411) Aromatic Ring

Introducing substituents onto the aromatic ring of the isoindoline core significantly alters the electronic and steric properties of the molecule. The synthesis of these derivatives typically starts with a substituted phthalic anhydride.

5-Bromo-2-cyclopropylisoindoline-1,3-dione is synthesized from 4-bromophthalic anhydride and cyclopropylamine (B47189). The synthesis of 4-bromophthalic anhydride can be achieved through various methods, including the bromination of phthalic anhydride in the presence of a catalyst. prepchem.comgoogle.comchemicalbook.comjustia.com One reported method involves dissolving 4-chlorophthalic anhydride in chlorobenzene, heating the mixture, and adding iron powder and bromine. prepchem.com However, this specific method was found to be ineffective. prepchem.com A more successful approach involves the reaction of phthalic anhydride with bromine in an aqueous alkali solution, followed by acidification and dehydration. justia.com Another patented method describes the preparation of 4-bromophthalic anhydride from phthalic anhydride, sodium hydroxide, a phase transfer catalyst, and bromine, followed by acidification and purification. google.comchemicalbook.com Once 4-bromophthalic anhydride is obtained, it can be reacted with cyclopropylamine to yield the target compound, 5-bromo-2-cyclopropylisoindoline-1,3-dione. lab-chemicals.com

5-Amino-2-cyclopropylisoindoline-1,3-dione is typically prepared via a two-step process starting from 4-nitrophthalic anhydride. First, 4-nitrophthalic anhydride is reacted with cyclopropylamine to form 5-nitro-2-cyclopropylisoindoline-1,3-dione . The synthesis of 4-nitrophthalic anhydride itself can be accomplished by the nitration of phthalic anhydride or phthalic acid, followed by separation from the 3-nitro isomer. chemicalbook.comchemicalbook.comtandfonline.comprepchem.comorgsyn.org A common method involves the hydrolysis of 4-nitrophthalimide (B147348) followed by dehydration. chemicalbook.comchemicalbook.com The subsequent step is the reduction of the nitro group in 5-nitro-2-cyclopropylisoindoline-1,3-dione to an amino group. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation.

Table 2: Synthesis of Substituted 2-Cyclopropylisoindoline-1,3-dione Derivatives

Target Compound Key Precursor Synthesis of Precursor Final Reaction Step Reference
5-Bromo-2-cyclopropylisoindoline-1,3-dione 4-Bromophthalic anhydride Reaction of phthalic anhydride with bromine in aqueous alkali, followed by acidification and dehydration. Reaction with cyclopropylamine. justia.comlab-chemicals.com
5-Amino-2-cyclopropylisoindoline-1,3-dione 5-Nitro-2-cyclopropylisoindoline-1,3-dione Reaction of 4-nitrophthalic anhydride with cyclopropylamine. Reduction of the nitro group (e.g., catalytic hydrogenation).

Exploration of Structure-Reactivity and Structure-Property Relationships in Analogs

The systematic synthesis of analogs of this compound allows for a detailed investigation into their structure-reactivity and structure-property relationships. The nature and position of the substituents on both the N-position and the aromatic ring can have a profound impact on the molecule's biological activity and physicochemical properties. nih.govmdpi.comresearchgate.netresearchgate.netnih.govrsc.org

Studies have shown that the introduction of different functional groups can modulate the anticancer and antimicrobial activities of isoindoline-1,3-dione derivatives. nih.govresearchgate.net For example, research on various isoindole-1,3(2H)-dione compounds has demonstrated that the presence of silyl (B83357) ether and bromo groups can enhance anticancer activity. nih.gov Specifically, compounds containing both a tert-butyldimethylsilyl (TBDMS) ether and a bromine atom showed higher anticancer activity against certain cell lines than the chemotherapy drug cisplatin. nih.gov This suggests a synergistic effect between these two functional groups.

The lipophilicity of the compounds, which can be tuned by the choice of substituents, has been identified as a critical factor that may enhance antimicrobial, antileishmanial, and antiproliferative activities. researchgate.net Halogenation of the isoindoline-1,3-dione moiety has been shown to increase these biological activities, with tetra-brominated derivatives being more effective than tetra-chlorinated ones. researchgate.net

The N-substituent also plays a crucial role in determining the biological properties. The reactivity of the acidic proton at the imide nitrogen allows for the introduction of various pharmacophores, which can direct the compound's biological target. mdpi.comnih.gov For instance, N-alkyl-isoindoline-1,3-diones have been identified as good inhibitors of the COX enzyme. mdpi.comnih.gov The presence of an aromatic moiety in the N-substituent is considered important for affinity to COX-2. mdpi.comnih.gov

Furthermore, the optical properties of isoindoline-1,3-dione derivatives can be influenced by substitution. acgpubs.org The delocalized π-electrons within the isoindole structure make these compounds potential candidates for nonlinear optical (NLO) materials. acgpubs.org Studies on N-substituted derivatives have explored their absorbance, transmittance, and refractive index, indicating that the substituent can modulate these optical parameters. acgpubs.org

Mechanistic Investigations of Reactions Involving 2 Cyclopropylisoindoline 1,3 Dione

Elucidation of Reaction Mechanisms in N-Substituted Phthalimide (B116566) Formation

The formation of the N-substituted phthalimide core is a foundational step. Kinetic studies and mechanistic proposals have shed light on the intricate processes governing this cyclization.

In broader contexts of forming cyclic structures, oxidative cyclizations represent a powerful strategy. nih.gov These reactions can proceed through radical or non-radical pathways. nih.gov For instance, in some biosynthetic systems, radical cyclizations are initiated by enzymes that abstract a hydrogen atom, leading to radical intermediates that subsequently cyclize. nih.gov Another approach involves the oxidation of cyclic amines, catalyzed by transition metals like copper, to generate imides. nih.gov For example, the oxidation of 1-indanones in the presence of a copper catalyst and an amine can lead to N-substituted phthalimides through a process involving C-C bond cleavage and C-N bond formation. nih.gov DFT calculations in such systems suggest the possibility of activating C-H bonds adjacent to the carbonyl group, leading to an indanetrione intermediate which then reacts with the amine. nih.gov While not directly studying 2-cyclopropylisoindoline-1,3-dione, these proposed oxidative pathways provide plausible mechanistic models for the formation of the phthalimide ring system under specific catalytic conditions. nih.govnih.gov

Detailed Mechanistic Studies of Cyclopropyl (B3062369) Ring Transformations

The cyclopropyl ring in this compound is a site of significant reactivity, particularly in palladium-catalyzed reactions. Mechanistic studies have focused on understanding how this strained ring participates in and directs chemical transformations.

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. nih.govnih.gov In reactions involving molecules like this compound, the phthalimide moiety can act as a directing group, guiding the palladium catalyst to activate specific C-H bonds. nih.govnih.gov The general catalytic cycle for such reactions often involves the coordination of the directing group to a Pd(II) species, followed by C-H activation to form a palladacycle intermediate. nih.govnih.gov

Transformations of the cyclopropyl group itself often involve ring-opening reactions. Mechanistic studies on related alkenyl cyclopropyl diols in tandem Heck-cyclopropane ring-opening reactions have provided significant insights. nih.gov These studies, combining experimental results with DFT calculations, reveal the dual role of functional groups in guiding the regio- and stereoselectivity of the cyclopropane (B1198618) ring-opening. nih.gov In the context of palladium catalysis, after an initial C-H activation or other palladium-mediated event, the strained cyclopropyl ring can undergo transformations. One proposed pathway is a β-carbon elimination from a palladacycle intermediate, which opens the cyclopropyl ring and leads to a new organopalladium species that can undergo further reactions. While β-hydride elimination is a common pathway in palladium chemistry, the high strain of the cyclopropyl ring makes β-carbon elimination a viable alternative pathway for ring-opening.

The phthalimide group of this compound is a classic bidentate directing group, capable of coordinating to a palladium(II) center through the carbonyl oxygen and the nitrogen atom's lone pair (or an associated atom in the substrate). nih.govresearchgate.net This chelation-assisted model is fundamental to achieving high site-selectivity in C-H functionalization. nih.govnih.gov

The catalytic cycle typically begins with the coordination of the directing group to a Pd(II) salt, like Pd(OAc)₂. nih.gov This brings the palladium center into close proximity to specific C-H bonds on the substrate. The subsequent C-H activation step, often considered the rate-determining step, proceeds via a concerted metalation-deprotonation (CMD) pathway to form a five- or six-membered palladacycle intermediate. nih.gov The stability and reactivity of this intermediate are crucial for the outcome of the reaction. The presence of an electron-withdrawing directing group can accelerate the C-H activation step. nih.gov Once the palladacycle is formed, it can react with various coupling partners, leading to C-C or C-heteroatom bond formation, before the active Pd(II) catalyst is regenerated. nih.govnih.govrsc.org

Table 1: Generalized Steps in Palladium(II)-Catalyzed Directing Group-Assisted C-H Functionalization. This table outlines the generally accepted mechanistic cycle for reactions where a directing group guides a palladium catalyst to functionalize a C-H bond. nih.govnih.govnih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are vital for confirming proposed mechanistic pathways. In the formation of N-substituted phthalimides from phthalanilic acids, kinetic data provides clear evidence for the existence of a long-lived tetrahedral intermediate prior to the final dehydration step. researchgate.net

In palladium-catalyzed C-H activation cycles, palladacycle intermediates are the key species. nih.gov While often too transient to isolate, their existence is strongly supported by stoichiometric studies, kinetic experiments, and computational modeling. nih.gov For example, in some systems, stable palladacycles have been isolated and characterized using X-ray crystallography, providing a snapshot of the intermediate that forms after C-H activation. nih.gov In reactions involving more complex catalytic cycles, such as those that may involve changes in the oxidation state from Pd(II) to Pd(IV), identifying all intermediates becomes even more challenging. nih.gov For oxidative cyclizations, radical or cationic intermediates are often proposed. nih.gov Their presence can sometimes be inferred through trapping experiments or detected by spectroscopic methods like electron paramagnetic resonance (EPR) for radical species.

Stereochemical Aspects of Reaction Pathways

The stereochemical outcome of a reaction provides deep insight into its mechanism. In transformations involving the cyclopropyl ring, the stereochemistry of the ring-opening is of particular interest. Mechanistic studies on the tandem Heck-cyclopropane ring-opening have shown that the reaction can proceed with high diastereoselectivity, affording products with up to four stereocenters as a single diastereomer. nih.gov This high level of stereocontrol is attributed to the specific geometric constraints imposed by the intermediates during the cyclopropane ring-opening phase of the mechanism. nih.gov

Similarly, in cycloaddition reactions, the stereochemistry of the product can indicate whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.com A concerted [4+2] cycloaddition, for example, is typically stereospecific, whereas a stepwise pathway involving a zwitterionic or diradical intermediate may allow for the loss of stereochemical information. mdpi.com For palladium-catalyzed C-H functionalization reactions that create new chiral centers, the development of asymmetric variants using chiral ligands is a major area of research. rsc.org The stereochemistry of the final product in these cases is determined during the C-H activation or bond-forming steps within the chiral palladium catalyst's coordination sphere.

Compound Names

Computational and Theoretical Studies of 2 Cyclopropylisoindoline 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei in molecules. These calculations can predict a wide range of properties, from molecular geometries to reaction energetics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-Cyclopropylisoindoline-1,3-dione. mdpi.comsigmaaldrich.comnih.gov

Geometry Optimization: The first step in a typical DFT study is geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation. For this compound, this process would likely confirm the planarity of the isoindoline-1,3-dione core and determine the preferred orientation of the N-cyclopropyl substituent relative to the phthalimide (B116566) ring. nih.gov The resulting optimized geometry provides key structural parameters.

Illustrative Optimized Geometry Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterValue
C=O Bond Length~1.22 Å
N-C (ring) Bond Length~1.40 Å
N-C (cyclopropyl) Bond Length~1.45 Å
C-C (cyclopropyl) Bond Length~1.51 Å
O=C-N Bond Angle~125°
C-N-C (ring) Bond Angle~110°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structural motifs. Actual calculated values may vary.

Electronic Properties: Once the geometry is optimized, DFT can be used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the aromatic phthalimide ring, while the LUMO would likely be distributed over the carbonyl groups.

Computational methods are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface, chemists can identify transition states—the high-energy structures that connect reactants and products. arxiv.org For reactions involving this compound, such as cycloadditions or ring-opening reactions of the cyclopropyl (B3062369) group, DFT can be used to calculate the structures and energies of the relevant transition states. nih.govnih.gov This information helps to predict reaction feasibility, regioselectivity, and stereoselectivity. nih.gov For example, in a 1,3-dipolar cycloaddition, calculations can determine whether the reaction proceeds via a concerted or stepwise mechanism and which regioisomer is favored energetically. arxiv.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.netresearchgate.net It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure.

For this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pair into the adjacent carbonyl groups. It can also reveal weaker, stabilizing hyperconjugative interactions. These interactions, often expressed as second-order perturbation energies (E(2)), indicate the energetic significance of the delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Illustrative NBO Analysis: Key Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (N)π(C=O)~50-60Lone pair delocalization
π (C=C)aromaticπ(C=O)~20-25π-conjugation
σ (C-C)cyclopropylσ*(N-C)~2-5Hyperconjugation

Note: The E(2) values are illustrative estimates. LP denotes a lone pair.

This analysis provides a detailed electronic picture, explaining the compound's structural features and reactivity patterns. researchgate.net

Molecular Dynamics (MD) Simulations (e.g., for conformational analysis and dynamic behavior)

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational landscape. This would involve studying the rotation of the cyclopropyl group relative to the plane of the isoindoline (B1297411) ring. By simulating the molecule's behavior over nanoseconds, one can identify the most populated conformations and the energy barriers between them. researchgate.net Such simulations are also crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor, providing information on the stability of different binding modes. researchgate.netnih.gov

Prediction of Molecular Interactions and Reactivity Profiles

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show strong negative potential around the carbonyl oxygens and a positive potential near the hydrogen atoms of the aromatic ring and cyclopropyl group.

Reactivity Descriptors: Based on DFT calculations, various chemical reactivity descriptors can be computed. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Electrophilicity Index (ω): A global measure of electrophilic character.

These descriptors, derived from HOMO and LUMO energies, help to quantify and compare the reactivity of different molecules. nih.gov

Correlation of Computational Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. For this compound, computational data can be correlated with various experimental observations:

Geometry: Calculated bond lengths and angles can be compared with data from X-ray crystallography.

Vibrational Spectra: Calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands. sigmaaldrich.com

Electronic Spectra: Time-dependent DFT (TD-DFT) can predict electronic transitions, which can be compared with experimental UV-Vis spectra. researchgate.net

Reactivity: Calculated activation energies and reaction pathways can be correlated with experimentally determined reaction rates and product distributions. rsc.org

This synergy between computation and experiment provides a more complete and robust understanding of the chemical system. While specific experimental data for this compound is not detailed here, the established methodologies demonstrate a clear path for such correlative studies. mdpi.com

Advanced Spectroscopic Characterization Methodologies for 2 Cyclopropylisoindoline 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy of 2-Cyclopropylisoindoline-1,3-dione offers a clear picture of the hydrogen atom distribution. The aromatic protons of the isoindoline-1,3-dione core typically appear as a set of multiplets in the downfield region of the spectrum, usually between δ 7.7 and 7.9 ppm. This pattern arises from the coupling between adjacent protons on the benzene (B151609) ring.

The cyclopropyl (B3062369) group, attached to the nitrogen atom, exhibits characteristic signals in the upfield region. The methine proton (CH) directly bonded to the nitrogen is expected to resonate as a multiplet. The methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and therefore magnetically non-equivalent, leading to distinct signals for each proton, which often appear as complex multiplets.

A representative, though not experimentally verified for this specific molecule, data set for the proton environments is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.8-7.9m2HAr-H
7.7-7.8m2HAr-H
2.9-3.0m1HN-CH
1.0-1.2m4HCH₂ (cyclopropyl)
Note: This is a predicted data table and awaits experimental verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a definitive map of the carbon framework of this compound. The carbonyl carbons of the dione (B5365651) functionality are characteristically found in the most downfield region of the spectrum, typically around δ 167 ppm.

The aromatic carbons of the phthalimide (B116566) group give rise to signals in the range of approximately δ 123 to 134 ppm. The quaternary carbons of the benzene ring to which the carbonyl groups are attached are also identifiable in this region. The carbons of the cyclopropyl group resonate in the upfield region, with the methine carbon (N-CH) appearing at a distinct chemical shift from the methylene carbons (CH₂).

A projected ¹³C NMR data summary is provided in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
167.5C=O
134.2Ar-CH
132.0Ar-C (quaternary)
123.5Ar-CH
25.0N-CH (cyclopropyl)
8.0CH₂ (cyclopropyl)
Note: This is a predicted data table and awaits experimental verification.

Advanced NMR Techniques (e.g., COSY, HSQC-DEPT, HMBC for detailed structural elucidation)

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons and between the methine and methylene protons of the cyclopropyl ring, confirming their connectivity.

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): This technique correlates proton signals with their directly attached carbon signals. The DEPT (Distortionless Enhancement by Polarization Transfer) component provides additional information about the type of carbon (CH, CH₂, or CH₃). This would definitively link the proton signals of the cyclopropyl and aromatic moieties to their corresponding carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular weight, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule, as very few combinations of atoms will have the same exact mass. For this compound (C₁₁H₉NO₂), the calculated exact mass is 187.0633 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of a wide range of organic molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, ESI would typically produce the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Other adducts, such as with sodium [M+Na]⁺, may also be observed. The fragmentation pattern of the parent ion under specific conditions can also yield valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to be dominated by the characteristic vibrations of the phthalimide and cyclopropyl moieties.

The most prominent features in the IR spectrum would arise from the dicarbonyl groups of the isoindoline-1,3-dione core. Asymmetrical and symmetrical stretching vibrations of the C=O bonds are anticipated to produce strong absorption bands. Based on data from related compounds such as 2-ethylisoindoline-1,3-dione and 2-benzylisoindoline-1,3-dione, these bands are typically observed in the region of 1700-1780 cm⁻¹. nih.govnih.gov The exact position can be influenced by the electronic effects of the cyclopropyl substituent and the solid-state packing of the molecule.

The cyclopropyl group would be identifiable by the characteristic C-H stretching vibrations of the cyclopropane (B1198618) ring, which are expected to appear at higher wavenumbers (around 3000-3100 cm⁻¹) compared to the C-H stretches of alkyl chains. libretexts.org Additionally, the spectrum will feature absorptions corresponding to the aromatic C-H and C=C stretching of the benzene ring within the isoindoline (B1297411) structure.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Imide C=OAsymmetric Stretch1750 - 1780Strong
Imide C=OSymmetric Stretch1700 - 1730Strong
Aromatic C=CRing Stretching1580 - 1620Medium to Weak
Aromatic C-HStretching3000 - 3100Medium
Cyclopropyl C-HStretching3000 - 3100Medium
C-N BondStretching1300 - 1400Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, the structures of several analogous N-substituted phthalimides have been determined, allowing for a predictive description of its solid-state conformation. nih.govresearchgate.net

Table 2: Predicted Crystallographic Parameters for this compound (based on related structures)

Parameter Predicted Value/System Justification based on Analogues
Crystal SystemMonoclinic or OrthorhombicCommon for similar phthalimide derivatives. nih.govresearchgate.net
Space GroupP2₁/c or similar centrosymmetric groupFrequently observed for this class of compounds.
Key Bond LengthsC=O: ~1.20-1.22 Å; C-N: ~1.40-1.42 ÅTypical values for imide functional groups.
Intermolecular InteractionsC-H···O hydrogen bonds, π-π stackingExpected based on the molecular structure and data from related compounds. nih.gov

Applications of 2 Cyclopropylisoindoline 1,3 Dione As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry and materials science. nih.gov The introduction of a cyclopropyl (B3062369) group at the 2-position imparts specific steric and electronic properties that can be exploited in the synthesis of more intricate organic molecules. While direct research on 2-cyclopropylisoindoline-1,3-dione's specific applications is emerging, the broader class of 1,3-dicarbonyl compounds, to which it belongs, are recognized as valuable building blocks for complex organic synthesis. nih.gov

For instance, related isoindoline-1,3-dione derivatives are instrumental in the synthesis of clinically significant molecules. mdpi.com Thalidomide and its analogs, such as Pomalidomide and Lenalidomide, which feature the isoindoline-1,3-dione core, are used in the treatment of multiple myeloma. mdpi.com The synthesis of these complex structures often involves the strategic manipulation of the phthalimide (B116566) ring, a reaction pathway for which this compound could serve as a starting material. The reactivity of the dicarbonyl system allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks.

Precursor for Novel Heterocyclic Compounds

The chemical reactivity of the imide nitrogen and the carbonyl groups in this compound makes it a valuable precursor for the synthesis of novel heterocyclic compounds. The isoindoline-1,3-dione moiety can be transformed into various heterocyclic systems through cyclocondensation and other synthetic manipulations. researchgate.net

Research has demonstrated the use of similar isoindoline-1,3-dione derivatives in the preparation of a wide array of heterocyclic structures. For example, they have been employed in the synthesis of new annelated pyrazole, triazole, and thiazole (B1198619) analogs. researchgate.net The general strategy involves using the isoindoline-1,3-dione as a key intermediate which is then subjected to reactions with various nucleophiles to construct new rings. This approach has led to the creation of multi-pharmacophoric conjugates, molecules that combine several biologically active motifs into a single structure. researchgate.net

Furthermore, the reaction of isatin (B1672199) derivatives, which share structural similarities with isoindoline-1,3-diones, with various reagents has yielded a diverse range of heterocyclic compounds, including spiroindoline, imidazo[4,5-b]quinoxaline, and thieno[2,3-d]pyrimidine (B153573) derivatives. mdpi.comnih.gov These findings suggest the potential of this compound to serve as a versatile starting material for a broad spectrum of novel heterocyclic systems with potential biological activities.

Role in the Development of Advanced Materials and Polymers

The application of isoindoline-1,3-dione derivatives extends beyond medicinal chemistry into the realm of materials science. The rigid, planar structure and electron-accepting properties of the phthalimide core make it an attractive component for the design of advanced materials and polymers. nih.gov While specific studies on polymers derived from this compound are not extensively documented, the broader class of phthalimides has been investigated for these purposes.

The thermal stability and desirable electronic characteristics of the phthalimide unit are key attributes for its incorporation into high-performance polymers. The synthesis of such polymers often involves the reaction of phthalic anhydride (B1165640) derivatives with amines to form the imide linkage. researchgate.net The presence of the cyclopropyl group in this compound could introduce unique properties to the resulting polymers, such as altered solubility, thermal behavior, and molecular packing.

The versatility of the indane-1,3-dione scaffold, a close structural relative, in applications ranging from electronics to photopolymerization further underscores the potential of isoindoline-1,3-dione derivatives in materials science. nih.gov The ability to modify the structure, for instance by introducing a cyclopropyl group, allows for the fine-tuning of the material's properties to suit specific applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling 2-Cyclopropylisoindoline-1,3-dione in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators, chemical-resistant gloves (inspected before use), and EN 166-compliant eye protection (safety glasses or face shields) to prevent inhalation, skin contact, or ocular exposure .
  • First Aid : For inhalation, move to fresh air and provide artificial respiration if needed. For skin/eye contact, rinse thoroughly with water for ≥15 minutes. Always consult a physician and provide the safety data sheet (SDS) .
  • Engineering Controls : Ensure proper ventilation and adhere to good industrial hygiene practices (e.g., handwashing before breaks) .

Q. How can researchers synthesize this compound derivatives, and what reaction conditions optimize yield?

  • Methodological Answer :

  • Synthetic Routes : Use cyclopropane-containing precursors coupled with isoindoline-1,3-dione scaffolds via nucleophilic substitution or cycloaddition reactions. For example, trifluoromethylbenzyl derivatives are synthesized by introducing substituents via alkoxy or amino groups under reflux conditions with aprotic solvents (e.g., DMF) .
  • Catalysts : Employ palladium or copper catalysts for cross-coupling reactions to attach cyclopropyl groups .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm cyclopropyl proton environments (e.g., δ 0.5–1.5 ppm for cyclopropyl CH2_2) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C11_{11}H10_{10}N2_2O2_2, MW 202.21 g/mol) and fragmentation patterns .
  • FT-IR : Identify carbonyl stretches (~1700 cm1^{-1}) and cyclopropyl C-H vibrations (~3000 cm1^{-1}) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation of saturated solutions in dichloromethane/hexane mixtures .
  • Data Collection : Use a Bruker SMART APEX diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 298 K. Measure unit cell parameters (e.g., monoclinic system, space group P21_1) and refine structures using SHELXL .
  • Validation : Analyze R-factor convergence (target < 0.05) and mean C–C bond length deviations (±0.006 Å) to confirm accuracy .

Q. What strategies address contradictions in reported biological activities of isoindoline-1,3-dione derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., cyclopropyl vs. trifluoromethyl groups) on lipophilicity (logP) and binding affinity using molecular docking (AutoDock Vina) .
  • Data Normalization : Standardize assay conditions (e.g., IC50_{50} values under consistent pH/temperature) to minimize variability. Cross-validate results with orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Steric Analysis : Use Cambridge Structural Database (CSD) data to compare bond angles and torsional strain in cyclopropyl vs. non-cyclopropyl derivatives .
  • Electronic Profiling : Conduct DFT calculations (Gaussian 09) to map HOMO/LUMO distributions and predict sites for electrophilic/nucleophilic attacks .
  • Biological Impact : Assess metabolic stability via cytochrome P450 assays and correlate with cyclopropyl-induced rigidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.